molecular formula C5H10N2O2 B158746 1-Amino-l-proline CAS No. 10139-25-0

1-Amino-l-proline

Cat. No.: B158746
CAS No.: 10139-25-0
M. Wt: 130.15 g/mol
InChI Key: OUCUOMVLTQBZCY-BYPYZUCNSA-N
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Description

1-Amino-l-proline is a derivative of the amino acid proline, characterized by the presence of an amino group attached to the proline ring

Preparation Methods

1-Amino-l-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the proline ring . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Amino-l-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-aminoproline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with integrins, influencing cell adhesion and signaling pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-l-proline can be compared with other similar compounds such as 4-aminoproline and 4-hydroxyproline. While all these compounds share a proline backbone, their unique substituents confer different properties and applications:

    4-Aminoproline: Similar to 1-aminoproline, but with the amino group attached at the fourth position of the proline ring.

    4-Hydroxyproline: Contains a hydroxyl group at the fourth position.

The uniqueness of 1-aminoproline lies in its specific structural configuration, which allows for distinct interactions and applications compared to its analogues.

Properties

CAS No.

10139-25-0

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2S)-1-aminopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

OUCUOMVLTQBZCY-BYPYZUCNSA-N

SMILES

C1CC(N(C1)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)N)C(=O)O

Canonical SMILES

C1CC(N(C1)N)C(=O)O

Synonyms

1-amino-D-proline
1-aminoproline
1-aminoproline, (L)-isomer
N-aminoproline
trans-4-aminoproline

Origin of Product

United States

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